molecular formula C20H24N2O3 B5857890 N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide

N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No. B5857890
M. Wt: 340.4 g/mol
InChI Key: AMOQWYNIAUHRRY-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide, also known as fentanyl analog, is a synthetic opioid that is used in scientific research for its potent analgesic effects. It is a derivative of fentanyl, which is a highly potent opioid used for pain management. In recent years, fentanyl analogs have gained popularity in the scientific community due to their high potency and selectivity for opioid receptors.

Mechanism of Action

N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide exerts its analgesic effects by binding to the mu-opioid receptors in the central nervous system. This binding activates the receptor, leading to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition results in the reduction of pain perception and the induction of analgesia.
Biochemical and Physiological Effects
N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide has been shown to produce potent analgesia, sedation, and respiratory depression. The N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide analog also produces euphoria and can lead to addiction and dependence. The biochemical and physiological effects of the N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide analog are similar to those of other opioids.

Advantages and Limitations for Lab Experiments

The advantages of using N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide in lab experiments include its high potency and selectivity for opioid receptors, which allows for the study of the mechanism of action of opioids. The N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide analog is also readily available and can be synthesized in large quantities. However, the limitations of using the N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide analog in lab experiments include its potential for addiction and dependence, as well as its potential for respiratory depression, which can be lethal.

Future Directions

For the use of the N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide analog in scientific research include the development of new drugs for pain management and the study of the potential for addiction and dependence of opioids.

Synthesis Methods

The synthesis of N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide involves the reaction of 1-(2-furoyl)piperidine with N-ethyl-N-(2-methylphenyl)propanamide in the presence of a reducing agent such as lithium aluminum hydride. This method has been optimized to yield high purity and high yield of the N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide analog.

Scientific Research Applications

N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide has been extensively used in scientific research for its potent analgesic effects. It is used to study the mechanism of action of opioid receptors and to develop new drugs for pain management. The N-ethyl-1-(2-furoyl)-N-(2-methylphenyl)piperidine-4-carboxamide analog has also been used to study the pharmacokinetics and pharmacodynamics of opioids.

properties

IUPAC Name

N-ethyl-1-(furan-2-carbonyl)-N-(2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-22(17-8-5-4-7-15(17)2)19(23)16-10-12-21(13-11-16)20(24)18-9-6-14-25-18/h4-9,14,16H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOQWYNIAUHRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(furan-2-ylcarbonyl)-N-(2-methylphenyl)piperidine-4-carboxamide

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